molecular formula C7H5F7O2 B101184 Allyl heptafluorobutyrate CAS No. 17165-55-8

Allyl heptafluorobutyrate

Cat. No.: B101184
CAS No.: 17165-55-8
M. Wt: 254.1 g/mol
InChI Key: JFBHYYDXTQBWAL-UHFFFAOYSA-N
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Description

Allyl heptafluorobutyrate is an organic compound with the molecular formula C7H5F7O2. It is a colorless liquid known for its unique chemical properties, particularly its high fluorine content. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl heptafluorobutyrate can be synthesized through the reaction of allyl alcohol with heptafluorobutyric chloride. The reaction is typically carried out in the presence of a base, such as tributylamine, in a solvent like dibutyl ether. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Allyl heptafluorobutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Allyl heptafluorobutyrate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of allyl heptafluorobutyrate involves its interaction with molecular targets through its reactive allyl and fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Heptafluorobutyric anhydride
  • Pentafluoropropionic anhydride
  • Trifluoroacetic anhydride

Comparison: Allyl heptafluorobutyrate is unique due to its combination of an allyl group and a highly fluorinated butyrate moiety. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, heptafluorobutyric anhydride is primarily used as a derivatizing agent in gas chromatography, while this compound’s allyl group allows for additional reactivity in organic synthesis .

Properties

IUPAC Name

prop-2-enyl 2,2,3,3,4,4,4-heptafluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F7O2/c1-2-3-16-4(15)5(8,9)6(10,11)7(12,13)14/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBHYYDXTQBWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17165-55-8
Record name 2-Propen-1-yl 2,2,3,3,4,4,4-heptafluorobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17165-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl heptafluorobutyrate
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